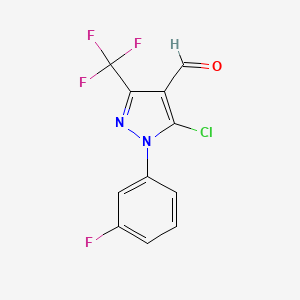
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (95%) is a compound of interest in the scientific research field. It is an organic compound with a molecular weight of 300.4 g/mol and a melting point of 134-136°C. This compound has been studied for its potential applications in various fields, such as drug development, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Substituted Pyrazolines
Research has shown the preparation of pyrazole compounds by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The study highlights the crystal structures of these compounds, indicating their potential as versatile intermediates in organic synthesis (Loh et al., 2013).
Development of Pyrazolo[4,3-c]pyridines
Another study presents a straightforward synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing the compound's role in creating novel heterocyclic structures through Sonogashira-type cross-coupling reactions (Palka et al., 2014).
Crystal Structure Elucidation
The crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined to provide insights into the molecular and electronic structure of these types of compounds, underscoring their utility in the design of new materials and molecules (Xu & Shi, 2011).
Antimicrobial Agent Development
A novel series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. This research demonstrates the compound's potential as a precursor in the development of new antimicrobial agents via Vilsmeier–Haack reaction approach (Bhat et al., 2016).
Molecular Docking and Spectroscopic Studies
Investigations into the infrared spectrum, structural and optical properties, and molecular docking of pyrazole derivatives highlight their potential pharmacological applications and phosphodiesterase inhibitory activity, suggesting a broader scope of scientific applications (Mary et al., 2015).
Eigenschaften
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-2-6(13)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRUDTTVLILEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

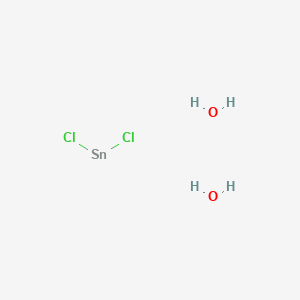
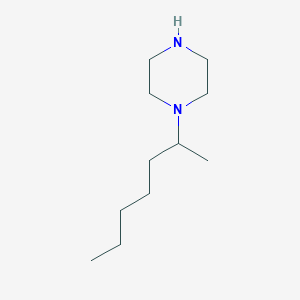
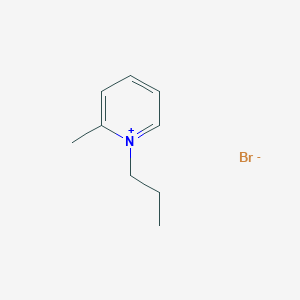
![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)



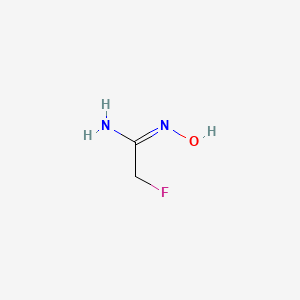
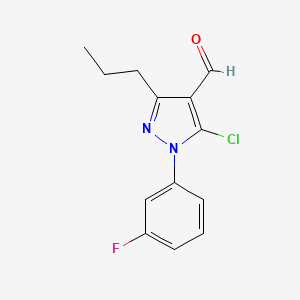

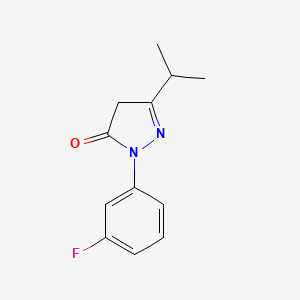

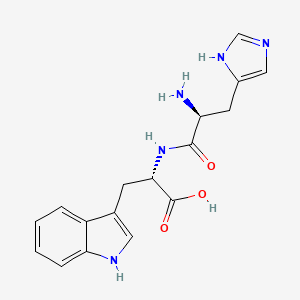
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)